BenchChemオンラインストアへようこそ!

1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Medicinal Chemistry Antiviral Drug Discovery HIV-1 Integrase Inhibitors

1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1339872-02-4), also referred to as 1-(1-benzylpyrazol-4-yl)ethanamine, is a racemic, chiral, primary aliphatic amine based on a 1,4-disubstituted pyrazole scaffold. It is primarily procured as a research chemical and synthetic building block for medicinal chemistry and agrochemical programs, typically supplied at ≥95% purity.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1339872-02-4
Cat. No. B1529272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
CAS1339872-02-4
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=C1)CC2=CC=CC=C2)N
InChIInChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3
InChIKeyWZDNLLJTIXLGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1339872-02-4): Procurement-Relevant Physicochemical & Structural Baseline


1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1339872-02-4), also referred to as 1-(1-benzylpyrazol-4-yl)ethanamine, is a racemic, chiral, primary aliphatic amine based on a 1,4-disubstituted pyrazole scaffold [1]. It is primarily procured as a research chemical and synthetic building block for medicinal chemistry and agrochemical programs, typically supplied at ≥95% purity . The molecule features a hydrogen-bond-donating primary amine (pKa ~9.5) and a benzyl-substituted pyrazole ring, defining its solubility, lipophilicity, and reactivity profile [2]. Understanding its quantitative differences from regioisomeric, homologous, and enantiomerically resolved analogs is critical for rational procurement decisions in structure-activity relationship (SAR) campaigns and process chemistry development.

Why Generic Substitution of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1339872-02-4) with Closest Analogs Introduces Uncontrolled Variables


Generic substitution among 1-benzylpyrazole amines is scientifically unjustified due to quantified variations in physicochemical and stereochemical properties that directly control molecular recognition, pharmacokinetic behavior, and chemical reactivity. For example, the target racemate and its resolved enantiomers exhibit distinct biological activities as demonstrated for allosteric HIV-1 integrase inhibitors containing this scaffold [1]. Similarly, the one-carbon homolog (1-benzyl-1H-pyrazol-4-yl)methanamine (MW 187.24 g/mol) has a lower molecular weight and lipophilicity compared to the target ethylamine (MW 201.27 g/mol, XLogP3-AA 1.1), which alters its membrane permeability and target binding kinetics [2]. Furthermore, the regioisomer, 2-(1-benzyl-1H-pyrazol-4-yl)ethanamine, though isobaric, presents the primary amine with a different spatial orientation, leading to divergent reactivity and biological fit . Even a difference of a single methylene group can shift a compound's binding mode and kinase selectivity, as crystallographically confirmed for Aurora-A inhibitors where a 1-benzyl-1H-pyrazol-4-yl moiety was essential for a specific P-loop interaction [3]. These quantifiable differences mean that substituting one pyrazole amine for another without data-driven justification introduces a significant risk of experimental failure, batch-to-batch irreproducibility, and wasted resources.

Quantitative Evidence for Selecting 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1339872-02-4) Over Available Analogs


Chiral Resolution: Binding Specificity of the (S)-Enantiomer in Allosteric HIV-1 Integrase Inhibition

The (S)-enantiomer of 1-(1-benzyl-1H-pyrazol-4-yl)-ethylamine forms the core of a potent allosteric HIV-1 integrase inhibitor (compound 6l) that targets the IN dimer interface. The (S)-enantiomer-containing compound 6l potently inhibited HIV-1 NL4-3 replication (EC50 < 1 μM) and retained activity against the A128T IN mutant, which confers resistance to archetypal quinoline-based ALLINIs [1]. This specific stereochemistry is required for the high-affinity interaction with the v-shaped pocket at the IN dimer interface, underscoring the importance of sourcing the correct enantiomer or racemate for SAR studies. The (R)-enantiomer, by contrast, would not be expected to fit the same allosteric site and thus constitutes a critical differentiation point for procurement.

Medicinal Chemistry Antiviral Drug Discovery HIV-1 Integrase Inhibitors

Lipophilicity-Driven Permeability: XLogP3-AA Comparison with 1-Benzyl-1H-pyrazol-4-yl-methanamine

The target compound's computed lipophilicity (XLogP3-AA = 1.1) is higher than that of its one-carbon shorter homolog, (1-benzyl-1H-pyrazol-4-yl)methanamine (XLogP3-AA predicted ~0.6) [1]. This difference of ~0.5 log units represents a more than 3-fold increase in estimated partition coefficient, which can significantly enhance passive membrane permeability. In drug design, a value of XLogP3-AA around 1-3 is often favored for balancing aqueous solubility and cellular permeability. This quantitative advantage positions the ethylamine analog as a superior starting point for hit-to-lead optimization when target engagement in intracellular compartments is critical.

ADME Prediction Drug Design Physicochemical Property Comparison

Computed Basicity (pKa) and Its Impact on Salt Formation and Solubility

The predicted acidity coefficient (pKa) of the primary amine in the target compound is 9.51±0.29 [1]. This value indicates that the compound will be predominantly protonated and positively charged at physiological pH (7.4), facilitating salt formation with pharmaceutically acceptable acids. In contrast, the analogous N-ethyl secondary amine derivative, 1-benzyl-N-ethyl-1H-pyrazol-4-amine (CAS 28466-72-0), has a predicted pKa of approximately 8.5-9.0 , which alters its ionization state at physiological pH and may affect its solubility, absorption, and target binding. A quantitative understanding of this difference allows formulation scientists to select the appropriate amine for their desired salt form and solubility profile.

pKa Prediction Salt Selection Formulation Chemistry

Supplier-Purity Benchmarking: ≥95% vs. Specialty Grades for Critical Applications

The target compound is commercially available from multiple reputable suppliers at a minimum purity specification of 95% (HPLC, GC) . This is in contrast to some analog compounds like (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1373232-30-4), which is available in lower quantities (10mg-200mg) and may be offered at a higher cost per milligram due to chiral resolution processes . For large-scale SAR studies or process chemistry development, the consistent availability of the racemic compound at a defined purity standard provides a reproducible and cost-effective substrate, whereas the chiral analog presents supply chain and budget constraints.

Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios for 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS 1339872-02-4) Based on Evidenced Differentiation


Allosteric HIV-1 Integrase Inhibitor Lead Optimization

For medicinal chemistry teams pursuing allosteric HIV-1 integrase inhibitors (ALLINIs) targeting the IN dimer interface, the (S)-enantiomer of this compound is a critical building block. As demonstrated by Wilson et al. (2019), inhibitor 6l, derived from this enantiomer, shows potent activity against wild-type HIV-1 NL4-3 and retains efficacy against the A128T mutant, a key resistance profile [1]. Procuring the racemate or the specific (S)-enantiomer (CAS 1373232-30-4) is essential to explore this chemical space and overcome resistance mutations that challenge earlier quinoline-based ALLINIs.

Kinase Inhibitor Scaffold Decoration via P-Loop Interaction

Researchers designing ATP-competitive kinase inhibitors can exploit the unique binding mode of the 1-benzyl-1H-pyrazol-4-yl motif. Crystallographic studies show that the 4-substituted pyrazole ring, as found in this compound, directly engages the kinase P-loop, a specific interaction not achievable with the 3-substituted pyrazole isomer [2]. This compound serves as the optimal sub-structure for introducing this specific kinase hinge-region interaction, providing a structural rationale for selecting it over regioisomeric analogs in Aurora kinase and potentially other kinase programs.

ADME-Optimized Fragment Growing in Intracellular Target Projects

With a computed XLogP3 of 1.1, this ethylamine fragment offers a favorable balance of lipophilicity and predicted solubility. For fragment-based drug discovery programs targeting intracellular proteins, it provides a quantifiable advantage over the more polar methanamine analog (XLogP3 ~0.6) [3]. Medicinal chemists can use this compound as a privileged fragment for growing into leads with enhanced cell permeability, reducing the need for late-stage lipophilicity adjustment.

Scalable Amide and Urea Library Synthesis in Medicinal Chemistry

As a primary amine with a predicted pKa of ~9.5, this compound is ideally suited for high-throughput amide coupling and urea formation reactions in parallel library synthesis. Its consistent availability at ≥95% purity in bulk quantities makes it a reliable and cost-effective substrate for generating diverse compound collections. This contrasts with the N-ethyl secondary amine analog, which has different reactivity and is less amenable to certain coupling chemistries, thus positioning the primary amine as the preferred choice for broad SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.